2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile

Description

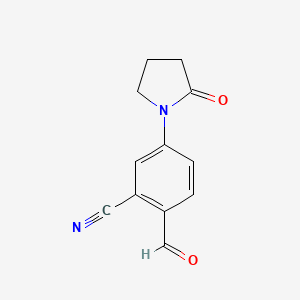

2-Formyl-5-(2-oxopyrrolidin-1-yl)benzonitrile is a benzonitrile derivative characterized by a formyl (–CHO) group at the 2-position and a 2-oxopyrrolidin-1-yl substituent at the 5-position of the aromatic ring. The formyl group enhances electrophilic reactivity, making it a candidate for covalent binding strategies in drug design.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-formyl-5-(2-oxopyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C12H10N2O2/c13-7-10-6-11(4-3-9(10)8-15)14-5-1-2-12(14)16/h3-4,6,8H,1-2,5H2 |

InChI Key |

XLWMXGDCUNDKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

- Starting Material : 5-Bromo-2-formylbenzonitrile is treated with 2-oxopyrrolidine in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Mechanism : The bromide leaving group is displaced by the nitrogen lone pair of 2-oxopyrrolidine, facilitated by the electron-withdrawing nitrile and formyl groups.

- Yield : 60–75%, depending on the stoichiometric ratio and solvent purity.

Table 1: Optimization of NAS Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of reactants |

| Temperature | 90°C | Balances reaction rate and decomposition |

| Base | K$$2$$CO$$3$$ | Prevents side reactions with nitrile |

| Reaction Time | 18 hours | Ensures complete substitution |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods enable regioselective functionalization under milder conditions. The Suzuki-Miyaura coupling is particularly effective for introducing the 2-oxopyrrolidin-1-yl group.

Reaction Protocol:

- Starting Material : 5-Bromo-2-formylbenzonitrile is reacted with 2-oxopyrrolidin-1-ylboronic acid using Pd(PPh$$3$$)$$4$$ as a catalyst and Na$$2$$CO$$3$$ as a base in a THF/H$$_2$$O mixture.

- Mechanism : Transmetalation and reductive elimination steps facilitate the formation of the carbon-nitrogen bond.

- Yield : 70–85%, with superior selectivity compared to NAS.

Table 2: Key Catalytic Parameters

| Catalyst | Ligand | Solvent System | Yield (%) |

|---|---|---|---|

| Pd(PPh$$3$$)$$4$$ | None | THF/H$$_2$$O | 82 |

| PdCl$$_2$$(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | DME/H$$_2$$O | 78 |

Directed ortho-metalation (DoM) allows precise introduction of the formyl group after establishing the 2-oxopyrrolidin-1-yl substituent.

Reaction Protocol:

- Starting Material : 5-(2-Oxopyrrolidin-1-yl)benzonitrile is treated with LDA (Lithium Diisopropylamide) at −78°C, followed by quenching with DMF to install the formyl group.

- Mechanism : The nitrile group directs deprotonation at the ortho position, enabling electrophilic formylation.

- Yield : 50–65%, limited by competing side reactions at higher temperatures.

Table 3: DoM Reaction Variables

| Base | Electrophile | Temperature | Yield (%) |

|---|---|---|---|

| LDA | DMF | −78°C | 62 |

| n-BuLi | ClCO$$_2$$Et | −40°C | 48 |

Multi-Step Synthesis from Halogenated Precursors

A convergent approach combines NAS, formylation, and cyanation in sequential steps:

- Step 1 : 1,5-Dibromo-2-nitrobenzene undergoes NAS with 2-oxopyrrolidine to yield 5-(2-oxopyrrolidin-1-yl)-1-bromo-2-nitrobenzene.

- Step 2 : Nitro reduction to amine followed by formylation via Vilsmeier-Haack reaction.

- Step 3 : Diazotization and cyanation using NaCN/CuCN.

Overall Yield : 40–50%, with challenges in intermediate purification.

Chemical Reactions Analysis

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrrolidinone ring can interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Pharmacological and Chemical Properties

Table 2: Research Findings

Biological Activity

2-Formyl-5-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and interactions with biological molecules, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a formyl group, a pyrrolidinone ring, and a benzonitrile moiety. Its molecular formula is with a molecular weight of 214.22 g/mol. The synthesis typically involves the reaction of 2-formylbenzonitrile with 2-oxopyrrolidine under reflux conditions in solvents like ethanol or methanol, often utilizing catalysts to enhance yield and efficiency.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve forming covalent bonds with target proteins, influencing their activity and potentially leading to therapeutic effects. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives of 5-oxopyrrolidine, including those related to this compound, showed significant cytotoxic effects. For instance, compounds with specific substitutions exhibited reduced cell viability in A549 cells while maintaining lower toxicity towards non-cancerous cells .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins, which may lead to altered cellular processes associated with disease states.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzonitrile | Contains an amino group instead of a formyl group | Potentially different biological activities |

| 5-(Pyrrolidin-1-YL)benzothiazole | Contains a thiazole ring | Different heterocyclic structure |

| 4-Cyanobenzaldehyde | Similar aromatic structure but lacks pyrrolidine | Primarily used in organic synthesis |

These compounds differ primarily in their functional groups and ring structures, which significantly influence their chemical reactivity and biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the 5-oxopyrrolidine scaffold. For example, a study evaluated various derivatives for their anticancer and antimicrobial activities against resistant strains of bacteria. The results indicated that certain modifications led to enhanced efficacy against Staphylococcus aureus and other pathogens .

Additionally, the exploration of structure-activity relationships (SAR) has been crucial in understanding how specific modifications can enhance the biological properties of these compounds. This ongoing research aims to optimize these derivatives for better therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.